Potassium metaborate 4/3-water

Description

Overview of Hydrated Alkali Metal Borate (B1201080) Systems

Hydrated alkali metal borate systems are a class of inorganic compounds that incorporate alkali metal cations, borate anions, and water molecules within their crystal lattices. The borate anions can exist in various forms, from simple isolated units to complex polymeric chains, layers, or three-dimensional frameworks. Boron atoms in these structures can exhibit both trigonal (BO₃) and tetrahedral (BO₄) coordination with oxygen, leading to a wide array of structural possibilities. mdpi.com

The synthesis of hydrated alkali metal borates can be achieved through various methods, including hydrothermal techniques and slow evaporation from aqueous solutions. clemson.eduresearchgate.netresearchgate.netresearchgate.net The specific crystalline phase obtained often depends on factors such as temperature, pH, and the concentration of the reactants. researchgate.net

Significance of Potassium Metaborate (B1245444) Hydrates in Fundamental and Applied Research

Potassium metaborate hydrates, including the 4/3-water form, are significant for several reasons. In fundamental research, they serve as model systems for studying the crystal chemistry of borates and the influence of hydration on their structural and thermal properties. clemson.educore.ac.uk The investigation of their crystal structures provides valuable insights into the arrangement of borate polyanions and the coordination environments of potassium ions. rsc.org

In applied research, potassium metaborate hydrates find use in various fields:

Analytical Chemistry : They can be used as reagents in analytical techniques. chemimpex.com

Glass and Ceramics Manufacturing : These compounds can be incorporated into the production of specialty glasses and ceramics to enhance properties like thermal stability and chemical resistance. chemimpex.com

Nonlinear Optics : Certain borate crystals exhibit nonlinear optical (NLO) properties, making them valuable for applications in laser technology. clemson.eduresearchgate.net Research into new borate structures is driven by the need for materials that can generate coherent light in the deep UV region. core.ac.uk

Lubricating Oil Additives : Finely dispersed potassium borates can improve the performance of industrial and automotive gear lubricants by forming a resilient film on metal surfaces. borax.com

Nuclear Applications : Due to its ability to absorb thermal neutrons and its high aqueous solubility, potassium tetraborate (B1243019) is used in emergency shutdown systems in nuclear-powered vessels. borax.com

Current Research Landscape and Key Challenges in the Study of Potassium Metaborate 4/3-Water

The current research landscape for potassium metaborate hydrates is focused on the synthesis of new crystalline forms, the detailed characterization of their structures, and the investigation of their physical properties, particularly their thermal behavior and optical characteristics. researchgate.netresearchgate.netaps.org Hydrothermal and solvothermal methods are being explored to create novel borate frameworks with unique properties. researchgate.netresearchgate.netresearchgate.net

Despite ongoing research, several key challenges remain in the study of this compound and related hydrates:

Structural Complexity : The tendency of borates to form complex and often metastable structures makes it challenging to predict and control the synthesis of a specific desired phase. clemson.educore.ac.uk

Crystal Growth : Growing large, high-quality single crystals suitable for detailed structural analysis and physical property measurements can be difficult. core.ac.uk

Characterization : The weak scattering power of light atoms like boron and hydrogen can pose difficulties for X-ray diffraction studies, sometimes necessitating the use of complementary techniques like neutron diffraction. rsc.org

Thermal Behavior : Understanding the precise mechanisms of dehydration and thermal decomposition is crucial for applications where thermal stability is a key factor. researchgate.net Studies have shown that the thermal properties of hydrated borates can be complex. mdpi.com

Overcoming these challenges requires a multidisciplinary approach, combining advanced synthesis techniques, state-of-the-art characterization methods, and computational modeling to gain a deeper understanding of these fascinating materials.

Data Tables

Table 1: General Properties of Potassium Metaborate Hydrate (B1144303)

| Property | Value | Reference |

| CAS Number | 16481-66-6 | chemimpex.com |

| Molecular Formula | KBO₂·xH₂O | chemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Molecular Weight (anhydrous) | 81.91 g/mol | ereztech.com |

| Melting Point (anhydrous) | 950 °C | ereztech.com |

Properties

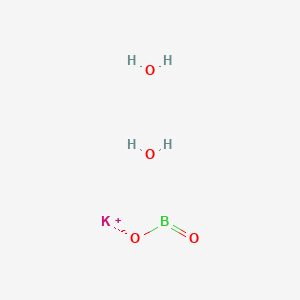

IUPAC Name |

potassium;oxido(oxo)borane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.K.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYHYLYHPKUQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Potassium Metaborate 4/3 Water

Aqueous Crystallization and Controlled Precipitation Techniques

Aqueous crystallization stands as a primary method for the preparation of potassium metaborate (B1245444) 4/3-water. This technique relies on the principle of dissolving appropriate potassium and boron precursors in water and inducing crystallization through methods such as slow evaporation or by carefully adjusting the solution's composition to exceed the solubility limit of the desired hydrate (B1144303).

The formation of potassium metaborate 4/3-water is well-documented within the context of the K₂O-B₂O₃-H₂O ternary phase diagram. researchgate.net Studies of this system reveal specific composition and temperature ranges where KBO₂·1.33H₂O is the stable crystalline phase. For instance, experiments involving the evaporation of solutions containing boron and potassium ions at a constant temperature of 25°C have successfully yielded this compound among other potassium borate (B1201080) minerals. mdpi.com

Controlled precipitation is a variation of this technique where changes in conditions, such as temperature or the addition of a co-solvent, are used to carefully manage the supersaturation of the solution, thereby influencing the nucleation and growth of the crystals. The solubility of potassium metaborate in water is temperature-dependent, a crucial factor in designing controlled precipitation protocols. researchgate.net By manipulating the temperature of a saturated solution, one can precisely control the precipitation of KBO₂·4/3H₂O.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer alternative routes to this compound, particularly when aiming for high crystallinity or specific morphologies. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.

Hydrothermal synthesis, which uses water as the solvent, has been extensively employed for the preparation of various alkali metal borates. nih.govresearchgate.net While specific protocols for the direct hydrothermal synthesis of KBO₂·4/3H₂O are not extensively detailed in the literature, the general principles are applicable. The reaction typically involves heating a mixture of a potassium source (e.g., KOH, K₂CO₃) and a boron source (e.g., H₃BO₃, B₂O₃) in water. dergipark.org.trdergipark.org.tr The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product. The specific hydrate that forms is highly dependent on the temperature, pressure, and the molar ratios of the reactants.

Solvothermal synthesis is a similar technique where a non-aqueous solvent is used. researchgate.net The choice of solvent can influence the solubility of the precursors and intermediates, potentially leading to different crystalline phases or morphologies of the final product. While research on the solvothermal synthesis of this compound is limited, studies on other borates suggest that solvents like ethanol (B145695) or ethylene (B1197577) glycol could be employed to modify the reaction environment. rsc.org

Investigation of Mild Flux Growth Methods for Single Crystal Formation

The growth of high-quality single crystals of this compound is essential for detailed structural analysis and for studying its physical properties. Mild flux growth is a suitable method for achieving this, especially for compounds that may decompose at their melting point or for which direct crystallization from a solution is challenging.

In the flux growth method, a solvent (the flux) is used to dissolve the components of the desired crystal at a high temperature. mdpi.commrs-j.orgresearchgate.net The solution is then slowly cooled, allowing the desired compound to crystallize. The flux should have a low melting point and be a good solvent for the reactants, but it should not form stable compounds with the desired product. For borates, common fluxes include other borates, alkali halides, or lead compounds. rsc.org

While specific flux systems for the growth of single crystals of KBO₂·4/3H₂O are not widely reported, the principles of flux growth for other borates can be adapted. researchgate.net The selection of an appropriate flux and a precise cooling profile are critical for controlling the size and quality of the resulting single crystals.

Influence of Reaction Parameters on Crystallization and Phase Purity

The successful synthesis of this compound with high phase purity is critically dependent on the careful control of several reaction parameters.

Temperature Dependence in Synthesis Protocols

Temperature is a paramount factor in the synthesis of potassium metaborate hydrates. It directly influences the solubility of the precursors and the stability of the different hydrated phases. researchgate.net Phase diagrams of the K₂O-B₂O₃-H₂O system demonstrate that specific temperature ranges are required for the crystallization of KBO₂·1.33H₂O. researchgate.net For instance, studies on the solubility of potassium metaborate in water show a clear correlation between temperature and the concentration at which the solution becomes saturated, which is fundamental for designing cooling crystallization processes. researchgate.net In hydrothermal synthesis, temperature, along with pressure, dictates the reaction kinetics and the specific crystalline phase that is formed. researchgate.net

Table 1: Effect of Temperature on Potassium Metaborate Solubility

| Temperature (°C) | Molar Fraction of KBO₂ in Saturated Solution |

| 10 | 0.1447 |

| 20 | 0.1483 |

| 35 | 0.1531 |

| 50 | 0.1566 |

| 80 | 0.1672 |

| (Data adapted from solubility studies in aqueous systems) researchgate.net |

pH and Concentration Effects on Product Formation

The pH of the aqueous solution plays a crucial role in determining the types of borate species present. researchgate.netnih.gov Boric acid exists in equilibrium with various polyborate anions, and the distribution of these species is highly pH-dependent. researchgate.net The formation of the metaborate anion (B(OH)₄⁻), the fundamental unit of potassium metaborate, is favored in alkaline conditions. Therefore, maintaining an appropriate alkaline pH is essential for the synthesis of KBO₂·4/3H₂O. The addition of a potassium base like KOH not only provides the potassium cation but also ensures the necessary pH for the formation of the metaborate species. researchgate.net

The concentration of the reactants is also a key variable. In aqueous crystallization, the initial concentrations of the potassium and boron sources will determine the point at which saturation is reached and crystallization begins. In hydrothermal synthesis, the concentration of reactants can influence the reaction rate and the final product's crystallinity.

Role of Precursors and Reaction Duration

The choice of precursors provides the necessary potassium and boron ions for the formation of the product. Common potassium sources include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). dergipark.org.tr Boron is typically supplied by boric acid (H₃BO₃) or boron oxide (B₂O₃). dergipark.org.trdergipark.org.tr The reactivity and solubility of these precursors can affect the reaction kinetics and the purity of the final product.

Reaction duration is another important parameter, particularly in hydrothermal and solvothermal synthesis. Sufficient time must be allowed for the reactants to dissolve and for the crystallization process to reach completion. Inadequate reaction times may result in incomplete conversion or the formation of amorphous products. Conversely, excessively long reaction times could potentially lead to the formation of more stable, less hydrated borate phases. The optimal reaction duration is typically determined empirically for a given set of reaction conditions.

Formation Mechanisms as a Byproduct in Chemical Processes (e.g., Borohydride (B1222165) Hydrolysis)

Potassium metaborate, particularly in its hydrated form such as this compound (KBO₂ · 4/3H₂O), is a significant byproduct in certain chemical reactions, most notably the hydrolysis of potassium borohydride (KBH₄). This process is of considerable interest for chemical hydrogen storage applications.

KBH₄ + 2H₂O → KBO₂ + 4H₂ google.com

This reaction underscores the direct formation of potassium metaborate as a consequence of the decomposition of potassium borohydride in the presence of water. The control of the byproducts, in terms of their stability and solubility in aqueous solutions, is a critical factor in the efficiency of the hydrogen release reaction. researchgate.netjeep-proceedings.org

Furthermore, the potassium metaborate byproduct can disperse on the surface of catalysts used to facilitate the hydrolysis reaction. Over time, this can lead to agglomeration and the formation of a complex microstructure on the catalyst, which may affect its activity and reusability. mdpi.com The precipitation of metaborate hydrates is considered a limiting step in this method of hydrogen storage, as it can obstruct the system and halt the hydrolysis reaction. researchgate.net

Table 1: Research Findings on Potassium Metaborate Formation as a Byproduct

| Process | Key Findings | Impact on Process | References |

|---|---|---|---|

| Potassium Borohydride (KBH₄) Hydrolysis | Potassium metaborate (KBO₂) is a direct byproduct. | The stability and solubility of KBO₂ and its hydrates are crucial for sustained hydrogen release. | researchgate.netjeep-proceedings.org |

| Formation of hydrated forms, such as KBO₂ · 4/3H₂O and KBO₂ · 4H₂O, is observed. | Precipitation of metaborate hydrates can stop the hydrolysis reaction. | researchgate.net | |

| Higher KBH₄ concentrations lead to increased formation of hydrated byproducts and higher solution viscosity. | Increased viscosity reduces the mass transfer rate, slowing the reaction. | researchgate.net | |

| The byproduct can coat and agglomerate on catalyst surfaces. | This can lead to a decrease in the catalyst's activity and reusability. | mdpi.com |

Advanced Crystallographic and Structural Characterization of Potassium Metaborate 4/3 Water

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the necessary information to construct a three-dimensional model of the electron density within the crystal, from which the positions of the atoms can be precisely determined.

For the compound identified as Potassium Metaborate (B1245444) 4/3-Water, which corresponds to the chemical formula K₃B₃O₄(OH)₄·2H₂O, single-crystal X-ray diffraction studies have provided critical insights into its structure nih.gov. These studies revealed that the compound crystallizes in the orthorhombic space group Cmc2₁ nih.gov. The asymmetric unit of the crystal structure contains potassium cations, water molecules, and a distinct, isolated borate (B1201080) anion group.

The primary finding from SC-XRD is the elucidation of the fundamental building block of the borate anion, which is not a simple metaborate chain but a more complex, isolated [B₃O₄(OH)₄]³⁻ group nih.gov. The precise bond lengths and angles between all atoms are determined through this method, revealing the coordination environment of the potassium ions and the intricate network of hydrogen bonds that link the borate anions and water molecules together, creating a stable three-dimensional framework nih.gov.

Table 1: Crystallographic Data for K₃B₃O₄(OH)₄·2H₂O from Single-Crystal XRD

| Parameter | Value |

|---|---|

| Chemical Formula | K₃B₃O₄(OH)₄·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Key Structural Feature | Isolated [B₃O₄(OH)₄]³⁻ anion groups |

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Analysis

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to identify crystalline phases and analyze their structural properties. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ).

For Potassium Metaborate 4/3-Water, PXRD is crucial for routine phase identification and purity assessment rsc.orgqub.ac.uk. By comparing the experimental powder pattern of a synthesized sample to a simulated pattern generated from single-crystal data, researchers can confirm the presence of the correct crystalline phase rsc.org.

Furthermore, PXRD data can be used for the precise determination of lattice parameters through a process called Rietveld refinement. This analytical method involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the refinement of unit cell dimensions, atomic positions, and other structural parameters. While detailed Rietveld refinement results for KBO₂·1.33H₂O are not extensively published, the technique is standard for characterizing powdered borate materials researchgate.net. The lattice parameters derived from the single-crystal study of the equivalent compound K₃B₃O₄(OH)₄·2H₂O provide the benchmark for such powder diffraction analysis nih.gov.

Neutron Diffraction for Hydrogen Atom Localization in Hydrated Structures

While X-ray diffraction is excellent for locating heavier atoms with high electron density, it is less effective for precisely determining the positions of hydrogen atoms. This is because hydrogen has only one electron, making it a very weak scatterer of X-rays. In hydrated crystals like this compound, the exact positions of hydrogen atoms in water molecules and hydroxyl groups are critical for understanding the hydrogen-bonding network that stabilizes the structure.

Neutron diffraction overcomes this limitation. Neutrons interact with atomic nuclei rather than electrons, and the scattering strength is not dependent on the atomic number. The neutron scattering length of hydrogen (or its isotope, deuterium) is significant, making it readily detectable in a neutron diffraction experiment researchgate.netspbu.ru. This technique is therefore uniquely suited for the precise localization of hydrogen atoms researchgate.net.

Although a specific neutron diffraction study on KBO₂·4/3H₂O has not been reported, the application of this technique to other hydrated borates, such as inderborite, has been demonstrated to be invaluable nih.govrsc.org. In such studies, neutron diffraction data allow for the accurate determination of O-H bond distances and the geometry of the hydrogen bonds (O-H···O angles and H···O distances), providing a complete and unambiguous description of the hydrogen-bonding scheme within the crystal nih.govrsc.org. This level of detail is essential for understanding the role of water in the crystal's stability and properties.

Structural Refinement Techniques and Validation Methodologies

The raw diffraction data obtained from X-ray or neutron experiments must be processed and refined to generate a final, accurate crystal structure model. Structural refinement is an iterative process of adjusting the parameters of a theoretical model (such as atomic coordinates, thermal displacement parameters, and site occupancies) to achieve the best possible fit with the experimental diffraction data.

The most common method for refining powder diffraction data is the Rietveld method researchgate.net. This technique models the entire diffraction pattern, including peak shapes, positions, and intensities, as well as the background signal. For single-crystal data, a least-squares refinement is typically used, which minimizes the difference between the observed and calculated structure factor amplitudes.

Validation of the refined crystal structure is a critical final step. This involves checking the geometric sensibility of the model, including bond lengths, bond angles, and torsion angles, to ensure they fall within expected chemical ranges. The quality of the fit between the experimental data and the model is assessed using statistical indicators such as the R-factor (residual factor) and the goodness-of-fit (GoF). For KMgBO₃, a related borate, final agreement factors such as Rₚ and Rwp were used to validate the refined structure from powder data researchgate.net. A low R-factor indicates a good agreement between the observed and calculated diffraction patterns, lending confidence to the accuracy of the final structural model.

Analysis of Fundamental Borate Anionic Building Blocks (FBBs)

The crystal chemistry of borates is characterized by the ability of boron atoms to adopt both trigonal planar (BO₃) and tetrahedral (BO₄) coordination with oxygen. These basic polyhedra can link together by sharing oxygen corners to form a vast array of more complex polyanions, known as fundamental building blocks (FBBs) asianpubs.org. The specific type of FBB present is a defining feature of a borate's crystal structure.

In the structure of this compound (K₃B₃O₄(OH)₄·2H₂O), the fundamental building block is the isolated triborate group [B₃O₄(OH)₄]³⁻ nih.gov. Detailed analysis of this FBB, derived from single-crystal X-ray diffraction data, reveals the specific arrangement of boron-oxygen polyhedra. The [B₃O₄(OH)₄]³⁻ anion contains both three- and four-coordinated boron atoms. Specifically, it is composed of two BO₄ tetrahedra and one BO₃ triangular unit unimi.it. The oxygen atoms that are not shared between two boron atoms are protonated, forming hydroxyl groups, which are integral to the structure of the anion itself rsc.org.

The FBBs in borate structures can exist as isolated units or polymerize to form chains, sheets, or three-dimensional frameworks. In the case of K₃B₃O₄(OH)₄·2H₂O, the [B₃O₄(OH)₄]³⁻ polyborate anions are present as discrete, isolated clusters nih.gov.

Topology of Anionic Networks

The fundamental building block of the anionic network in potassium metaborate is the borate group. In its anhydrous form, potassium metaborate features the cyclic (B₃O₆)³⁻ anion, which consists of a six-membered ring of alternating boron and oxygen atoms, with three BO₃ triangles linked together. bohrium.com The structure of the hydrated form, KBO₂·1.33H₂O, is built upon this metaborate framework.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | KBO₂·1.33H₂O |

| Equivalent Formula | K₃(B₃O₆)·4H₂O |

| Crystal System | Hexagonal |

| Space Group | P-62m |

Data sourced from foundational crystallographic studies.

Coordination Environment of Potassium Cations and Water Molecules

The potassium (K⁺) cations and water molecules are integral to the crystal structure, occupying specific sites within the anionic borate framework. The coordination environment of an ion refers to the number and arrangement of its nearest neighbors.

In crystalline hydrates, cations are typically coordinated by oxygen atoms from both the anionic framework and the water molecules. researchgate.net For this compound, the K⁺ ions are situated within the cavities of the borate network. Their coordination spheres are composed of oxygen atoms from the (B₃O₆)³⁻ rings and the oxygen atoms of the water molecules. In the related anhydrous structure of potassium metaborate, each potassium ion is surrounded by seven oxygen atoms at a distance of 2.82 Å. bohrium.com In the hydrated form, the coordination number may be similar or different, but will invariably involve the water molecules. These water molecules can either be directly bonded to the potassium ion (coordinated water) or be held within the lattice by hydrogen bonds (lattice water).

The water molecules themselves adopt specific positions and orientations. They act as ligands for the potassium cations and as nodes in the hydrogen-bonding network, bridging different parts of the structure. The arrangement is not random; each water molecule's position is determined by the electrostatic interactions with the surrounding ions and its participation in the hydrogen bond network.

Table 2: Typical Coordination Features in Hydrated Borates

| Interacting Species | Typical Bond/Contact | Notes |

| K⁺ --- O (Borate) | Ionic Bond | Interaction with oxygen atoms of the (B₃O₆)³⁻ rings. |

| K⁺ --- O (Water) | Ion-Dipole Interaction | Coordination of water molecules to the potassium cation. |

| H₂O --- H₂O | Hydrogen Bond | Formation of water clusters or chains. |

| H₂O --- O (Borate) | Hydrogen Bond | Linking water molecules to the anionic framework. |

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Stability

Hydrogen bonding is a dominant force in determining the structure and stability of hydrated inorganic salts. arizona.eduarizona.edu In this compound, a complex and extensive network of hydrogen bonds is present, involving the water molecules as both donors and acceptors.

The primary hydrogen bonds are of the O-H···O type. The hydrogen atoms of the water molecules form bonds with the oxygen atoms of the borate anions and with the oxygen atoms of neighboring water molecules. This intricate network serves several crucial functions:

Integration of Water Molecules: The network firmly anchors the water molecules within the crystal lattice at specific crystallographic sites.

Charge Distribution: Hydrogen bonds help to distribute charge throughout the crystal, balancing the electrostatic forces between the K⁺ cations and the (B₃O₆)³⁻ anions.

The strength and geometry of these hydrogen bonds are critical to the stability of the hydrate (B1144303). The dehydration of KBO₂·1.33H₂O, which has been shown to occur in stages upon heating, involves the breaking of these bonds. rsc.org Thermal analysis indicates a rapid partial dehydration occurring at 160 °C, followed by complete dehydration at approximately 206 °C, highlighting the energy required to disrupt this stabilizing network. rsc.org The study of these networks provides insight into the dehydration process, thermal stability, and hygroscopic nature of the material. The presence of a robust, three-dimensional hydrogen-bonding network is a hallmark of stable crystalline hydrates. researchgate.net

Comprehensive Spectroscopic Investigations of Potassium Metaborate 4/3 Water

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of potassium metaborate (B1245444) 4/3-water, providing insights into its molecular structure and the coordination of boron atoms. The infrared absorption spectrum of hydrated borates is complex, with numerous correlations possible between different compounds. For hydrated borates in general, FT-IR spectroscopy has been effectively utilized to identify and characterize both solid forms and their aqueous solutions. researchgate.net

The vibrational spectra of borates are largely determined by the coordination of the boron atom, which can be either trigonal (BO₃) or tetrahedral (BO₄). Differentiation between these two coordination states is possible with FT-IR, although it can be less certain than for anhydrous borates. nih.gov Generally, strong and broad absorption bands in the 1100–1300 cm⁻¹ region are indicative of trigonal boron, while absorptions in the 800–1100 cm⁻¹ range suggest the presence of tetrahedral boron. nih.gov However, in hydrated borates, strong bands arising from B-OH distortion modes can complicate the spectra, particularly in the 1100–1400 cm⁻¹ region. nih.gov

In the context of potassium metaborate, which contains the [B(OH)₄]⁻ anion in its hydrated form, the spectra are expected to be dominated by the vibrational modes of the tetrahedral BO₄ unit. The region between 3600 and 3000 cm⁻¹ is characteristic of O-H stretching modes from the water of hydration and hydroxyl groups. nist.gov Asymmetric stretching modes of trigonal boron clusters, if present, are typically observed between 1500 and 1300 cm⁻¹, while symmetric stretching modes are found in the 950 to 850 cm⁻¹ range. nist.gov For tetrahedral borates, a symmetric stretching of the BO₄ tetrahedra can be observed around 775 cm⁻¹. science-softcon.de

A summary of typical FT-IR absorption regions for hydrated borates is presented in the table below.

| Wavenumber Range (cm⁻¹) | Assignment | Boron Coordination | Reference |

| 3600-3000 | O-H stretching modes | N/A | nist.gov |

| 1500-1300 | Asymmetric stretching of BO₃ units | Trigonal | nist.gov |

| 1100-1300 | Broad, strong absorption of BO₃ units | Trigonal | nih.gov |

| 1100-1400 | B-OH distortion modes | N/A | nih.gov |

| 950-850 | Symmetric stretching of BO₃ units | Trigonal | nist.gov |

| 800-1100 | Absorption of BO₄ units | Tetrahedral | nih.gov |

| ~775 | Symmetric stretching of BO₄ tetrahedra | Tetrahedral | science-softcon.de |

It is important to note that the complexity of the spectra for hydrated borates often requires careful interpretation, and in some cases, isotopic substitution (such as deuteration) is necessary for a more definitive assignment of vibrational modes.

Raman Spectroscopy for Molecular Speciation and Hydration Shell Characterization

The technique is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. This allows for the clear observation of bands corresponding to the various borate (B1201080) species. At least six types of polyborates have been identified in aqueous solutions at ambient temperature: B(OH)₃, B(OH)₄⁻, B₃O₃(OH)₄⁻, B₃O₃(OH)₅²⁻, B₄O₅(OH)₄²⁻, and B₅O₆(OH)₄⁻. pasg.nhs.uk

The hydration shell of ions can be investigated by analyzing the perturbation of the water's vibrational modes. The interaction between the B(OH)₄⁻ anion and surrounding water molecules can be inferred from changes in the Raman spectrum of water. The hydrogen bonding between the metaborate ion and water molecules is stronger than that between water molecules in the hydration layer.

Isotropic Raman spectroscopy, which isolates the totally symmetric vibrations, is particularly useful for quantitative analysis of the different borate species in solution. By obtaining normalized solvent-corrected reduced isotropic Raman spectra, the overlapping bands of various polyborate species can be deconvoluted to determine their equilibrium concentrations.

The symmetric stretching vibrations of different borate species give rise to distinct bands in the isotropic Raman spectrum. For instance, in potassium borate solutions, peaks at approximately 558 cm⁻¹, 601 cm⁻¹, and 736 cm⁻¹ have been attributed to [B₅O₆(OH)₄]⁻, [B₃O₃(OH)₄]⁻, and [B(OH)₄]⁻, respectively. The main vibrational frequencies for various polyborate anions have been calculated and assigned, providing a basis for identifying species in experimental spectra. pasg.nhs.uk

Low-wavenumber Raman analysis can provide information about collective motions and interactions within the solution, such as cation-anion pairing and the structure of the hydration shell. While specific low-wavenumber studies on potassium metaborate 4/3-water are not extensively detailed in the provided context, the general approach is to analyze the spectral region below 400 cm⁻¹ for bands related to intermolecular vibrations and librational modes of water.

The concentration of potassium metaborate in an aqueous solution has a significant influence on the vibrational signatures observed in the Raman spectrum. As the concentration changes, the equilibrium between different polyborate species can shift. Studies have shown that the intensity of Raman bands corresponding to various boric acid, borate, and polyborate species varies with concentration.

In potassium borate solutions, an increase in concentration can affect the structure of the hydration shell around the ions. Neutron diffraction studies combined with structural refinement have shown that while the primary hydration distance remains relatively constant, the coordination number of water molecules around the ions can have an inverse relationship with the concentration. researchgate.net For instance, the O(water)···O(water) coordination number was found to decrease from 4.1 to 3.6 as the concentration increased. researchgate.net This change in the local water structure would be reflected in the vibrational signatures of the O-H stretching region in the Raman spectrum.

Furthermore, at higher concentrations, ion pairing becomes more significant. In potassium metaborate solutions, complex ion clusters composed of two potassium ions and one metaborate ion, B(OH)₄⁻, have been suggested. researchgate.net These interactions can perturb the vibrational modes of the metaborate anion, potentially leading to shifts in peak positions or the appearance of new, weak bands in the Raman spectrum.

Hydrogen/Deuterium (H/D) isotopic substitution is a powerful technique used in conjunction with spectroscopic methods to elucidate the structure and dynamics of hydrated compounds like potassium metaborate. Replacing hydrogen with its heavier isotope, deuterium, alters the vibrational frequencies of modes involving hydrogen atoms, such as O-H stretching and bending. This isotopic shift allows for the unambiguous assignment of these bands in complex spectra.

In the study of potassium borate solutions, H/D isotopic substitution has been coupled with neutron diffraction to gain detailed, atomic-scale information about the hydration structure. researchgate.net This approach helps to accurately determine the interactions between the B(OH)₄⁻ metaborate ions, water molecules, and potassium cations. researchgate.net For example, it has been shown that nine water molecules are required when all water molecules directly interact with the –OH groups of B(OH)₄⁻, and a tenth water molecule is located at an interstitial position.

While direct Raman studies employing H/D substitution on this compound were not found in the search results, the principle remains applicable. In a Raman experiment, deuteration would cause a significant downshift in the frequency of the O-H stretching bands (around 3000-3600 cm⁻¹) to the O-D stretching region (around 2200-2700 cm⁻¹). This helps to separate these vibrations from other modes and provides a clearer picture of the hydrogen-bonding environment. The magnitude of the frequency shift can provide quantitative information about the strength of the hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule or ion by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. For a compound like this compound, the absorption of UV radiation corresponds to the excitation of outer electrons from their ground state to a higher energy, excited state.

In the case of borate compounds, the UV absorption is primarily associated with the boron-oxygen network. The absorption edge, which is the wavelength at which the absorbance starts to increase sharply, is influenced by the structural features of the borate. researchgate.net It has been observed that the presence of 4-coordinated boron, as found in the B(OH)₄⁻ anion of potassium metaborate, dominates the UV absorption. researchgate.net Furthermore, borates without non-bridging oxygen atoms tend to have a UV absorption edge at a much shorter wavelength. researchgate.net

The electronic transitions responsible for UV absorption in borates are typically band-to-band transitions. researchgate.net A strong increase in absorbance from 370 to 300 nm is often attributed to these transitions. researchgate.net The lowest energy electronic transitions are thought to be associated with the promotion of an electron from a non-bridging oxygen atom to an orbital associated with the alkali cation, in this case, potassium. researchgate.net

Correlation of Spectroscopic Data with Structural and Electronic Properties

The spectroscopic data obtained from FT-IR, Raman, and UV-Vis techniques can be correlated to provide a comprehensive understanding of the structural and electronic properties of this compound.

The vibrational spectra (FT-IR and Raman) provide direct evidence for the coordination of boron. The presence of strong absorption bands in the 800-1100 cm⁻¹ region in the FT-IR spectrum and a prominent peak around 740 cm⁻¹ in the Raman spectrum confirms the tetrahedral [B(OH)₄]⁻ structure of the metaborate anion. nih.govpasg.nhs.uk The frequencies and shapes of the O-H stretching bands in both FT-IR and Raman spectra offer detailed information about the hydrogen bonding network involving the hydroxyl groups of the anion and the water of hydration. nist.gov

Raman spectroscopy, particularly when combined with isotopic substitution and concentration-dependent studies, reveals the speciation in aqueous solutions and the nature of the hydration shell. researchgate.net The identification of various polyborate species and their equilibrium dynamics provides insight into the chemical behavior of the metaborate ion in solution. pasg.nhs.uk The perturbation of water vibrational modes indicates the strength of the ion-solvent interactions and the structure of the first hydration sphere.

UV-Vis spectroscopy complements this by probing the electronic structure. The position of the UV absorption edge is correlated with the coordination of boron and the nature of the bonding within the boron-oxygen network. researchgate.net The dominance of 4-coordinated boron in the structure, as confirmed by vibrational spectroscopy, is expected to result in a specific UV absorption profile. researchgate.net The electronic transitions, likely involving non-bridging oxygens, are a direct reflection of the electronic energy levels in the compound.

By combining these spectroscopic techniques, a detailed model of this compound can be constructed, linking the atomic-level structure and bonding to the observed vibrational and electronic properties.

Theoretical and Computational Chemistry Approaches to Potassium Metaborate 4/3 Water

Exploration of Hydration Shell Interactions and Ion-Water Coordination through Simulation

Computational simulations, particularly those combining neutron diffraction with Empirical Potential Structure Refinement (EPSR) and Density Functional Theory (DFT) calculations, provide profound, atomic-level insights into the hydration behavior of potassium metaborate (B1245444) in aqueous environments. These studies focus on the interactions between the constituent ions—potassium (K⁺) and metaborate (B(OH)₄⁻)—and the surrounding water molecules, revealing the intricate structure of the hydration shells and the nature of ion-water coordination.

Research combining these techniques has successfully modeled the complex interplay of forces in potassium borate (B1201080) solutions. rsc.orgrsc.org The agreement between experimental data and simulated structures confirms the accuracy of these computational models in representing the real atomic arrangements. rsc.org

Metaborate Ion Hydration

Simulations reveal a well-defined hydration structure around the metaborate ion, B(OH)₄⁻. The primary hydration involves direct hydrogen bonding between the hydroxyl groups of the ion and the surrounding water molecules. Detailed analysis indicates that nine water molecules are required to directly interact with all the –OH groups of a single B(OH)₄⁻ ion. rsc.orgrsc.org A tenth water molecule is often found in an interstitial position within this primary hydration structure. rsc.orgrsc.org

A significant finding from these simulations is the relative strength of the hydrogen bonds. The hydrogen bonding between the metaborate ion and the water molecules in its hydration layer is demonstrably stronger than the hydrogen bonds between the water molecules themselves. rsc.orgrsc.org

Potassium Ion Coordination and Ion Pairing

The potassium cation (K⁺) also exhibits distinct coordination behavior. In aqueous solutions, K⁺ ions are shown to coordinate with approximately six water molecules. nih.gov However, a key aspect revealed by simulations is the tendency for potassium ions to form contact ion pairs (CIPs) with borate species present in the solution. rsc.orgrsc.org Specifically, interactions with boric acid molecules (which co-exist in equilibrium) have been characterized:

Monodentate Contact Ion Pair (MCIP): Potassium ions and trans-B(OH)₃ tend to form a stable MCIP with a K–B distance of approximately 3.8 Å. rsc.orgrsc.org This distance remains consistent even as the solution concentration changes. rsc.orgrsc.org

Bidentate Contact Ion Pair (BCIP): With cis-B(OH)₃, potassium ions can form both an MCIP at a K–B distance of ~3.8 Å and a bidentate contact ion pair (BCIP) at a closer K–B distance of ~3.4 Å. rsc.orgrsc.org

Concentration Dependence: As the concentration of the borate solution increases, a transformation from the bidentate (BCIP) to the monodentate (MCIP) configuration is observed. rsc.orgrsc.org

This ion pairing indicates that the potassium ion does not remain fully solvated by water alone but interacts directly with the borate anions.

Influence on Water Structure

The presence of potassium and metaborate ions has a marked effect on the surrounding water structure, extending beyond the first hydration shell. Simulations show that the solute ions and molecules disrupt the natural tetrahedral structure of liquid water, causing a significant deviation, particularly in the second coordination shell. rsc.orgresearchgate.net

The coordination number of water molecules around other water molecules (O_water···O_water) is also affected, showing an inverse relationship with the solution's concentration. rsc.org The peak distance for this interaction is found to be around 2.71 Å, slightly shorter than that observed in pure water (2.73 Å). rsc.org

The detailed findings from these simulations are summarized in the tables below.

Table 1: Simulated Ion-Pairing Characteristics in Potassium Borate Solutions

| Ion Pair Type | Interacting Species | K–B Distance (Å) | Concentration Dependence |

|---|---|---|---|

| Monodentate (MCIP) | K⁺ and trans-B(OH)₃ | ~3.8 | Distance remains constant |

| Monodentate (MCIP) | K⁺ and cis-B(OH)₃ | ~3.8 | Becomes more prevalent at higher concentrations |

Table 2: Hydration and Water Coordination Data from Simulations

| Interaction | Peak Distance (Å) | Coordination Number | Notes |

|---|---|---|---|

| B(OH)₄⁻ Hydration | - | 9 (direct) + 1 (interstitial) | Hydrogen bonds are stronger than water-water bonds. |

Aqueous Solution Chemistry and Phase Equilibria of Potassium Metaborate Hydrates

Speciation of Borate (B1201080) Anions in Aqueous Systems (e.g., Tetrahydroxyborate, Triborate, Tetraborate)

In aqueous solutions, boric acid and borates exist in equilibrium with various polyborate species. The specific ions present depend on factors such as pH, concentration, and temperature. researchgate.netlsbu.ac.uk

At a pH between 7 and 10, and with boron concentrations exceeding approximately 0.025 mol/L, polymeric boron oxoanions form. wikipedia.org The primary borate anion in metaborate (B1245444) solutions is the tetrahydroxyborate ion, [B(OH)₄]⁻. wikipedia.orgrsc.org This has been confirmed by experimental techniques like Raman spectroscopy and X-ray diffraction. rsc.org

However, other polyborate anions can also be present in equilibrium. These include:

Triborate ion ([B₃O₃(OH)₄]⁻) : This species is a major polyborate in boric acid-rich solutions across a wide temperature range (25 to 300 °C). acs.org

Tetraborate (B1243019) ion ([B₄O₅(OH)₄]²⁻) : This ion is famously found in borax. wikipedia.org Its formation from tetrahydroxyborate is represented by the equilibrium: 4 [B(OH)₄]⁻ + 2 H⁺ ⇌ [B₄O₅(OH)₄]²⁻ + 7 H₂O wikipedia.org

Pentaborate ion ([B₅O₆(OH)₄]⁻) : This is another polyborate species that can be found in these solutions. acs.orgrsc.org

The relative concentrations of these species are dictated by complex equilibria. For instance, in boric acid solutions with low sodium content, the dominant species are B(OH)₃, [B(OH)₄]⁻, and [B₃O₃(OH)₄]⁻, with smaller amounts of [B₅O₆(OH)₄]⁻. acs.org The interconversion between these species is a dynamic process influenced by the solution's conditions.

Determination of Equilibrium Constants for Borate Polycondensation Reactions

The formation of polyborate species from the monomeric tetrahydroxyborate ion occurs through polycondensation reactions. These are reversible reactions involving the elimination of water molecules. Determining the equilibrium constants for these reactions is essential for predicting the speciation of borate in solution under various conditions.

While specific equilibrium constants for potassium borate polycondensation were not detailed in the provided search results, studies on aqueous borate systems in general have established the key reactions and have determined their equilibrium constants. For example, the formation of various polyborate species like triborate, tetraborate, and pentaborate from boric acid and borate has been studied extensively. acs.orgrsc.org The equilibrium constants for these reactions are known to be dependent on temperature and ionic strength. lsbu.ac.uk

Studies on Ion-Pair Formation and Dissociation Involving Potassium Cations

In concentrated solutions, interactions between cations and anions become significant, leading to the formation of ion pairs. In potassium metaborate solutions, the potassium cation (K⁺) can form contact ion pairs with the tetrahydroxyborate anion ([B(OH)₄]⁻).

Studies have shown that as the concentration of the borate solution increases, the nature of these ion pairs can change. nih.gov For instance, at a water-to-salt molar ratio (WSR) of 30, monodentate contact ion pairs are the main species. As the concentration increases (WSR = 14), bidentate contact ion pairs become more prevalent, and at even higher concentrations (WSR = 6), triple contact ion pairs are observed. nih.gov

Furthermore, research comparing sodium and potassium borate solutions indicates that the cation influences the structure of ion clusters in highly concentrated solutions. rsc.org In potassium metaborate solutions, complex ion clusters composed of two potassium ions and one metaborate ion can form. rsc.org The degree of association between the potassium cation and the borate anion increases significantly with temperature. nih.gov

Hydration Structures of Borate Ions and Potassium Cations in Solution

The ions in an aqueous solution are surrounded by water molecules, forming hydration shells. The structure of these hydration shells affects the properties of the solution.

Potassium Cation (K⁺) : The hydration of the potassium ion is relatively weak, and it does not have a highly structured local hydration shell. nih.gov The first hydration distance of K⁺ is approximately 2.67 Å. As the concentration of the borate solution increases, the coordination number (the number of water molecules in the first hydration shell) decreases from about 5.4 to 3.9. nih.gov

Tetrahydroxyborate Anion ([B(OH)₄]⁻) : The hydration of the tetrahydroxyborate anion is more complex due to the interactions between K⁺, [B(OH)₄]⁻, and water molecules. nih.gov There is a competitive hydration between the cation and the anion. nih.gov It has been shown that nine water molecules are required to directly interact with the hydroxyl groups of the [B(OH)₄]⁻ ion, with a tenth water molecule situated in an interstitial position. rsc.org

Solubility Phase Diagram Studies for Potassium Metaborate Hydrates in Water and Alkaline Solutions

The solubility of potassium metaborate is a critical parameter, particularly in contexts where its precipitation needs to be avoided. Phase diagrams are used to represent the stable solid phases in equilibrium with the solution at different temperatures and compositions.

The solubility of potassium metaborate in water increases with temperature. researchgate.netresearchgate.net For example, studies have measured the solubility of KBO₂ as a function of temperature between 10 and 80°C. researchgate.netjeep-proceedings.org The solubility data is essential for constructing phase diagrams and predicting the conditions under which different hydrate (B1144303) phases will crystallize.

Several hydrated forms of potassium metaborate can exist as stable solid phases. The two most commonly cited are:

Potassium metaborate 4/3-hydrate (KBO₂·4/3H₂O or K₃(BO₂)₃·4H₂O) : This hydrate is a stable crystalline phase in aqueous solutions at various temperatures, including 288.15 K, 298.15 K, 308.15 K, and 323.15 K. researchgate.netresearchgate.net It is often found in ternary systems containing other salts like potassium chloride. researchgate.net

Potassium metaborate tetrahydrate (KBO₂·4H₂O) : The stability of this hydrate has also been evaluated, particularly in alkaline aqueous solutions. researchgate.netjeep-proceedings.org

Phase diagram studies of the KBO₂–H₂O system and ternary systems like KCl–KBO₂–H₂O have identified the crystallization regions for these hydrates. researchgate.netresearchgate.net For instance, in the KCl–KBO₂–H₂O system, at both 298.15 K and 323.15 K, there is one invariant point, two univariant curves, and two crystallization regions corresponding to KCl and KBO₂·4/3H₂O. researchgate.net

Physicochemical Properties of Concentrated Aqueous Potassium Metaborate Solutions

The properties of concentrated potassium metaborate solutions are of significant scientific and industrial interest, particularly in the context of hydrogen storage and release systems. researchgate.netjeep-proceedings.orgresearchgate.net Key physicochemical properties such as solubility and density have been measured as a function of temperature and concentration. researchgate.netjeep-proceedings.org

Solubility and Density:

The solubility of potassium metaborate (KBO₂) in water increases with temperature. researchgate.netresearchgate.net This property is vital for preventing the unwanted precipitation of the salt in industrial processes. The density of the solution also increases with higher concentrations of potassium metaborate. researchgate.netresearchgate.net

Interactive Data Table: Solubility of Potassium Metaborate (KBO₂) in Water at Various Temperatures Data sourced from Krol et al., 2009. researchgate.net

Note: Original data presented in a graph has been extracted for this table.

| Temperature (°C) | Solubility (g KBO₂ / 100g H₂O) | Molar Fraction of KBO₂ |

| 10 | ~23.5 | ~0.049 |

| 20 | ~28.0 | ~0.058 |

| 25 | ~31.0 | ~0.064 |

| 40 | ~39.0 | ~0.079 |

| 60 | ~50.0 | ~0.099 |

| 80 | ~63.0 | ~0.121 |

Interactive Data Table: Physicochemical Properties of Saturated KBO₂-H₂O Solutions Data sourced from Krol et al., 2009 researchgate.net and Sang et al., 2021 acs.org.

| Temperature (K) | w(KBO₂) % | Density (g/cm³) |

| 288.15 | 23.33 | 1.2065 |

| 308.15 | 30.58 | 1.2721 |

Rheology and Microstructure:

Research into highly concentrated solutions, such as those resulting from the hydrolysis of potassium borohydride (B1222165) (KBH₄), reveals complex behaviors. nih.gov While dilute solutions behave as simple Newtonian fluids, concentrated solutions (>5 w/w%) exhibit non-Newtonian properties. nih.gov This change is attributed to the formation and entanglement of metaborate oligomers (polymers), which significantly increase the solution's viscosity. nih.gov These findings are critical because real-world applications often require high concentrations to be effective. nih.gov The microstructure rearrangement under shear stress in these concentrated solutions shows characteristics similar to polymers. nih.gov

Role in Industrial Byproduct Control and Process Optimization (e.g., KBH₄ Hydrolysis Systems)

Potassium metaborate is a principal byproduct of the hydrolysis of potassium borohydride (KBH₄), a reaction used for on-demand hydrogen generation. researchgate.netmdpi.comd-nb.info The effective management of this byproduct is a limiting factor in the feasibility and efficiency of such hydrogen storage systems. researchgate.netjeep-proceedings.org

Preventing System Clogging:

A significant advantage of using KBH₄ over its sodium counterpart (NaBH₄) is the much higher solubility of its byproduct, potassium metaborate. nih.gov Sodium metaborate has a low solubility in water, which can lead to its crystallization and precipitation within reactors and piping, causing system clogging and stopping the reaction. nih.govd-nb.info The higher solubility of potassium metaborate mitigates this critical issue, making KBH₄ a more viable candidate for practical hydrogen storage applications. nih.govd-nb.info

Process Optimization in KBH₄ Hydrolysis:

Furthermore, the formation of complex metaborate oligomers in concentrated solutions can affect the system's rheology and flow characteristics. nih.govmdpi.com Understanding these properties is essential for designing and optimizing reactors and for managing the "spent fuel" solution after the hydrogen has been released. nih.gov The stability of the KBH₄ solution itself is often enhanced by adding potassium hydroxide (B78521) (KOH), which also influences the phase equilibria of the resulting potassium metaborate solution. researchgate.netnih.govmdpi.com The study of the KBO₂–H₂O–KOH system is therefore crucial for controlling the stability and solubility of the byproducts. researchgate.netjeep-proceedings.org

Advanced Functional Applications and Materials Science Perspectives for Potassium Metaborate Hydrates

Investigation of Nonlinear Optical (NLO) Properties in Related Potassium Borate (B1201080) Crystals

The borate family of crystals is renowned in the field of nonlinear optics (NLO) for its applications in frequency conversion, such as second-harmonic generation (SHG). scholarsresearchlibrary.com These materials are prized for their wide transparency range, particularly in the ultraviolet (UV) spectrum, high laser damage threshold, and moderate birefringence. scholarsresearchlibrary.comuni-osnabrueck.de

Potassium borate crystals, in particular, have been a subject of significant research. Potassium pentaborate (KB5) was the first NLO crystal discovered in the borate series and is noted for its utility in UV applications. scholarsresearchlibrary.comuni-osnabrueck.de Its advantages include a high damage threshold and wide transparency, making it a viable alternative to materials like Potassium Dihydrogen Phosphate (KDP) for frequency doubling. scholarsresearchlibrary.comoptics.org Research has demonstrated the fifth-harmonic generation for KB5 crystals at room temperature. scholarsresearchlibrary.com The fundamental structural units in borate crystals, such as the planar [BO₃]³⁻ groups, are considered to be the origin of their NLO response. uni-osnabrueck.de Crystals containing these groups in highly asymmetric arrangements tend to exhibit large NLO coefficients. uni-osnabrueck.de

The development of new semi-organic NLO crystals, such as Potassium Boro-oxalate (KBO), has shown promising properties. spbstu.ru KBO crystals exhibit excellent transmission in the entire visible region with a lower cutoff wavelength of 240 nm and a large energy band gap of 5.17 eV, which are desirable characteristics for NLO applications. spbstu.ru Similarly, novel crystals like L-histidine potassium pentaborate (LHKB5) and potassium phthalate (B1215562) di lithium borate (KPDLiB) have been synthesized and shown to have SHG efficiencies greater than the standard KDP sample, indicating their potential for use in laser technology and photonics. researchgate.neticm.edu.plscispace.com

Doping can further enhance the NLO properties of these crystals. For instance, doping potassium pentaborate (KB5) crystals has been shown to increase the SHG efficiency. scholarsresearchlibrary.com The incorporation of dyes like methyl orange into potassium pentaborate octahydrate has also been found to enhance third-order NLO properties, making the material suitable for optical limiting devices that protect sensitive components from laser damage. springerprofessional.de

| Crystal | Key NLO Property | Noted Advantage |

| Potassium Pentaborate (KB5) | Second-Harmonic Generation (SHG) | Wide transparency, high damage threshold, useful for UV applications. scholarsresearchlibrary.com |

| Potassium Boro-oxalate (KBO) | High transmission in visible region | Lower UV cutoff (240 nm), large band gap (5.17 eV). spbstu.ru |

| L-histidine potassium pentaborate (LHKB5) | Second-Harmonic Generation (SHG) | Suitable for frequency conversion applications. scispace.com |

| Methyl orange dye-doped potassium pentaborate octahydrate (MOPPB) | Third-order NLO properties | Potential for optical limiting applications. springerprofessional.de |

Potential as Components in Advanced Energy Storage Systems (e.g., Electrolytes, Electrode Materials for Potassium-ion Batteries)

Potassium-ion batteries (KIBs) have emerged as a promising alternative to lithium-ion batteries (LIBs) due to the high abundance and low cost of potassium. frontiersin.orgnih.gov KIBs benefit from the low redox potential of the K⁺/K couple, which is close to that of lithium, suggesting the potential for high-voltage battery systems. frontiersin.orgrsc.org Furthermore, the solvated potassium-ion has a smaller Stokes radius compared to solvated lithium, leading to higher ionic conductivity in electrolytes and facilitating faster kinetics. rsc.orgresearchgate.net

Research into electrode materials for KIBs is extensive, with various compounds being investigated. Polyanion-based compounds, including borates such as K₂Fe₂B₂O₇ and KFeBO₃, are considered potential cathode materials. rsc.org The large ionic radius of K⁺ presents a challenge, requiring host materials with structures that can accommodate the reversible insertion and extraction of these larger ions. rsc.orgresearchgate.net Nanostructuring of electrode materials is a key strategy to improve K⁺ diffusion kinetics by shortening the ion diffusion pathways. nih.gov

The electrolyte is a critical component for the safety and performance of KIBs. rsc.org Borate compounds can play a role in the formulation of both liquid and solid-state electrolytes. Inorganic solid electrolytes are being explored to improve battery safety and energy density. mdpi.com While much research has focused on sulfide (B99878) and polymer-based systems, borate glasses are also being investigated for their potential as solid K⁺-ion conductors. mdpi.com In liquid electrolytes, additives are crucial for forming a stable solid-electrolyte interphase (SEI) on the electrodes, which is essential for long-term cycling stability. rsc.org While not explicitly used as the primary salt, the chemistry of borates could be leveraged in electrolyte formulations.

| Component | Role of Potassium/Borate | Key Research Finding |

| Cathode | Polyanion-based compounds (e.g., KFeBO₃) | Borates are a class of materials being explored for hosting potassium ions. rsc.org |

| Electrolyte | Potassium salts (e.g., KPF₆) in solvents | K-based electrolytes can exhibit higher ionic conductivity than Li- or Na-based ones. rsc.org |

| Solid Electrolyte | Potassium borate glasses | Investigated as potential solid K⁺-ion conductors for all-solid-state batteries. mdpi.com |

Contribution to Water Treatment and Environmental Chemistry Research (e.g., Boron Sequestration)

Boron can enter aquatic environments from both natural and anthropogenic sources, and high concentrations can be toxic to plants and animals. mdpi.com The removal of boron from water is challenging because it typically exists as neutral boric acid molecules in the pH range of 6-9, making it difficult to target with conventional methods. mdpi.com

Potassium borate compounds can be utilized in water treatment processes. Potassium tetraborate (B1243019), for example, is used as a pH regulator and corrosion inhibitor in water systems. multichemexports.com Its buffering capacity helps maintain a stable pH, which is crucial for various treatment processes. borax.com

A key area of research is boron sequestration, which involves capturing boron from water. iwaponline.com Adsorption is a widely studied method for boron removal. The process is highly pH-dependent, with optimal adsorption often occurring at slightly alkaline pH values where borate anions are more prevalent. iwaponline.com Research has shown that materials functionalized with amidoxime (B1450833) groups are effective for adsorbing boron ions from water. iwaponline.com In such systems, the interaction between the borate species and the functional groups of the adsorbent is key. While specific potassium metaborate (B1245444) hydrates are not the primary adsorbents, understanding the chemistry of borate solutions, including potassium borate, is fundamental to developing these technologies. acs.org The equilibrium between different boron species in a potassium borate solution—such as B(OH)₃, B(OH)₄⁻, and polyborates—is influenced by concentration and pH, which in turn affects their sequestration. acs.org

| Application Area | Function of Borate Compound | Mechanism/Principle |

| pH Regulation | Buffering agent | Potassium tetraborate hydrolyzes to form a mildly alkaline solution, neutralizing acids and stabilizing pH. borax.com |

| Corrosion Inhibition | Protective film formation | Used in water treatment systems to prevent corrosion of metal components. multichemexports.com |

| Boron Sequestration | Target for removal | Adsorption processes are developed to bind and remove borate ions from contaminated water. iwaponline.com |

Utilization in Analytical Sample Preparation Techniques (e.g., Borate Fusion)

Borate fusion is a robust sample preparation technique used to dissolve a wide variety of materials, including highly refractory oxides, minerals, and alloys, for subsequent analysis by methods like X-ray fluorescence (XRF), inductively coupled plasma (ICP), or atomic absorption (AA). malvernpanalytical.com The process involves mixing a powdered sample with a borate flux (commonly lithium or sodium borate) and heating it to a high temperature (around 1000 °C) until the sample dissolves completely in the molten flux. malvernpanalytical.com

The resulting homogeneous molten mass can be cast into a glass disc for XRF analysis or dissolved in dilute acid for ICP or AA analysis. malvernpanalytical.com This technique overcomes many limitations of acid digestion, as it can fully dissolve even very resistant materials. malvernpanalytical.com For XRF, the fusion method produces highly precise and accurate results because it eliminates mineralogical and particle size effects and allows for easy matrix-matching of standards and unknown samples. malvernpanalytical.com

While lithium borates are most common, the fundamental principle relies on the ability of molten alkali metal borates to act as excellent solvents for metal oxides at high temperatures. borax.com Samples prepared by fusion contain high concentrations of the flux elements (e.g., lithium, sodium, and sometimes potassium), which presents a challenge for ICP analysis due to potential signal drift and deposits on instrument components. azom.comperkinelmer.com Therefore, analytical methods must be optimized to handle these high-salt matrices. Potassium borates can be used in specialized fluxes, particularly when sodium salts are undesirable. borax.com

| Analysis Method | Role of Borate Fusion | Advantage |

| X-Ray Fluorescence (XRF) | Creates homogeneous glass discs | Eliminates particle size and mineralogical effects, improving accuracy and precision. malvernpanalytical.com |

| Inductively Coupled Plasma (ICP) | Complete dissolution of refractory samples | Enables analysis of samples that are resistant to acid digestion. malvernpanalytical.com |

| Atomic Absorption (AA) | Complete dissolution of refractory samples | Ensures the entire sample is in solution for accurate measurement. malvernpanalytical.com |

Role in Catalysis and Reaction Medium Modification Studies

Potassium borates have found utility in the field of catalysis, serving as catalysts, components of catalytic systems, or as modifiers of the reaction medium. chemiis.com Their alkaline nature allows them to act as pH buffers or stabilizers in chemical reactions, helping to maintain optimal conditions for a desired chemical transformation. chemiis.com

In some synthetic processes, potassium borate is used directly as a reagent or catalyst. chemiis.com For example, potassium trifluoro(4-iodophenyl)borate(1-) has been identified as a catalyst for cross-coupling reactions. biosynth.com More complex potassium organotrifluoroborates are valued as stable and convenient reagents for transferring alkyl groups in Suzuki-Miyaura cross-coupling reactions. nih.gov

Potassium borate is also a key component in electrolytes for electrocatalysis. In studies of the oxygen evolution reaction (OER), which is crucial for water splitting and energy storage, cobalt-borate and iron phosphate-borate materials have been developed as highly active and stable electrocatalysts. rsc.orgnih.gov These catalysts often operate in a potassium borate (KBi) solution, which acts as the electrolyte and helps to stabilize the catalyst structure. nih.govescholarship.org For instance, an iron phosphate-borate nanosheet array demonstrated high activity and durability for water oxidation in a 0.1 M KBi solution. nih.gov Similarly, a cobalt-borate nanowire array showed excellent stability and performance as an OER catalyst in a potassium borate buffer at pH 9.2. rsc.org The borate ions can intercalate into the catalyst structure or participate in self-healing mechanisms that maintain catalytic activity over long periods. escholarship.org

| Catalytic System | Role of Potassium Borate | Application |

| Chemical Synthesis | Stabilizer / Buffer | Maintains stable pH and reaction conditions. chemiis.com |

| Cross-Coupling Reactions | Catalyst / Reagent | Potassium organotrifluoroborates act as stable nucleophilic partners. biosynth.comnih.gov |

| Electrocatalysis (OER) | Electrolyte / Stabilizer | Provides the reaction medium and stabilizes catalyst structures (e.g., iron phosphate-borate). nih.govescholarship.org |

Future Directions and Research Gaps in Potassium Metaborate 4/3 Water Studies

Development of Novel Synthetic Routes for Tailored Structures

The primary reported synthesis of K₃[B₃O₄(OH)₄]·2H₂O utilizes a hydrothermal method. researchgate.net While successful in producing single crystals, this approach represents just one avenue. Future research should focus on developing a broader range of synthetic strategies to gain precise control over the material's physical and chemical properties.

Key Research Objectives:

Morphology and Size Control: Exploring alternative methods such as solvothermal synthesis, ultrasonic irradiation, and the use of boric acid flux could provide pathways to tailor crystal size, morphology, and purity. acs.orgsemanticscholar.orgmdpi.com For applications like nonlinear optics, high-quality, large single crystals are paramount, while nanocrystalline forms could be advantageous for catalytic applications.

Low-Temperature and Scalable Synthesis: Current hydrothermal methods often require elevated temperatures and pressures. researchgate.netmdpi.com Investigating room-temperature aqueous reactions or mechanochemical synthesis could lead to more energy-efficient and scalable production processes, a critical step for any potential industrial application. bohrium.com

Precursor-Based Routes: The use of K₃[B₃O₄(OH)₄]·2H₂O as a single-molecule precursor for creating novel anhydrous borates is a promising, yet unexplored, direction. acs.org Controlled thermal dehydration could lead to new borate (B1201080) frameworks with distinct properties.

| Synthetic Method | Potential Advantages for K₃[B₃O₄(OH)₄]·2H₂O | Relevant Research Context |

| Hydrothermal | Proven for single crystal growth. researchgate.net | Standard method for many crystalline borates. |

| Solvothermal | Potential for novel phases and morphologies. | Widely used for non-commercial, structurally complex zinc borates. mdpi.com |

| Ultrasonic Irradiation | Rapid, low-temperature synthesis of hydrated borates. semanticscholar.org | A novel method demonstrated for zinc borate synthesis. semanticscholar.org |

| Boric Acid Flux | Useful for synthesizing complex hydrated polyborates. acs.org | Applied in the synthesis of rare earth and zinc polyborates. acs.orgmdpi.com |

| Mechanochemical | Energy-efficient, solvent-free synthesis. | A novel route for producing sodium borohydride (B1222165) from hydrated borax. bohrium.com |

In-situ Characterization Techniques for Dynamic Processes

Understanding the fundamental mechanisms of crystallization and transformation is crucial for optimizing synthesis and predicting material stability. Static, ex-situ characterization provides only a snapshot, whereas in-situ techniques can reveal the dynamic processes as they occur.

Future Research Focus:

Crystallization Monitoring: Techniques like in-situ X-ray diffraction (XRD) and Raman spectroscopy can be employed to monitor the formation of K₃[B₃O₄(OH)₄]·2H₂O from solution in real-time. uni-siegen.deresearchgate.net This would provide invaluable data on nucleation and growth kinetics, the influence of reaction parameters (pH, temperature, concentration), and the potential formation of transient intermediate phases.

Dissolution and Stability Studies: The dissolution behavior of K₃[B₃O₄(OH)₄]·2H₂O in various environments can be tracked using in-situ micro-Raman spectroscopy. mst.eduresearchgate.net This is essential for understanding its stability and for applications where it might be in contact with aqueous solutions.

Thermal Decomposition Analysis: Combining thermogravimetric analysis (TGA) with in-situ XRD or mass spectrometry would allow for a detailed investigation of the dehydration process, identifying the temperatures at which structural water and hydroxyl groups are lost and characterizing the resulting anhydrous phases.

Advanced Computational Modeling for Complex Hydrated Borate Systems

Computational chemistry offers powerful tools to complement and guide experimental research. For a complex hydrated system like K₃[B₃O₄(OH)₄]·2H₂O, modeling can provide insights that are difficult to obtain through experiments alone.

Prospective Computational Studies:

Structural and Energetic Analysis: Density Functional Theory (DFT) calculations can be used to optimize the crystal structure, analyze the intricate network of hydrogen bonds, and calculate the energetic stability of the compound. rsc.orgcore.ac.uk This can also be extended to model hypothetical polymorphs or the structures of anhydrous derivatives.

Property Prediction: DFT and other quantum chemical methods can predict key properties, including electronic band structure, density of states, and optical properties (e.g., refractive indices, nonlinear optical coefficients), which would directly support its development as an NLO material. researchgate.net

Solution Chemistry Modeling: Combining DFT with methods like Empirical Potential Structure Refinement (EPSR) can be used to model the structure and interactions of the [B₃O₄(OH)₄]³⁻ anion in aqueous solution. rsc.org This would shed light on the speciation of borate ions that precedes crystallization.

Exploration of New Application Domains Based on Unique Structural Features

The known potential of K₃[B₃O₄(OH)₄]·2H₂O as a UV nonlinear optical material stems from its non-centrosymmetric crystal structure (space group Cmc2₁) and the presence of isolated [B₃O₄(OH)₄]³⁻ anionic groups. researchgate.netugr.es However, its distinct features suggest viability in other domains.

Potential Application Areas:

Nonlinear Optics: Further research is needed to grow large, high-quality crystals to fully measure their NLO coefficients and determine their practical viability for UV and deep-UV applications. researchgate.net

Catalysis: The presence of both B-O-B bridges and B-OH terminal groups in the anionic cluster offers potential active sites for catalysis. The material could be investigated as a catalyst or catalyst support in various organic reactions.

Ion Exchange: The hydrated structure and the presence of potassium cations suggest that ion exchange properties could be explored, potentially for water treatment or separation processes. chemimpex.com

Luminescent Materials: While not yet studied, doping the K₃[B₃O₄(OH)₄]·2H₂O host lattice with rare-earth or transition metal ions could induce photoluminescent properties, a strategy successfully employed in many other borate materials for applications in LEDs and displays. viirj.org

| Structural Feature | Potential Application | Research Approach |

| Non-centrosymmetric crystal structure | UV Nonlinear Optics (NLO) | Grow large single crystals; measure SHG response. researchgate.net |

| Isolated [B₃O₄(OH)₄]³⁻ anionic clusters | Catalysis, Luminescent Host | Test in catalytic reactions; dope (B7801613) with luminescent ions. viirj.org |

| Hydrated nature with K⁺ ions | Ion Exchange, Precursor Synthesis | Test for cation exchange capacity; study thermal decomposition products. acs.orgchemimpex.com |

Interdisciplinary Research Integrating Materials Science, Inorganic Chemistry, and Chemical Engineering

Maximizing the potential of K₃[B₃O₄(OH)₄]·2H₂O requires a concerted effort that transcends traditional disciplinary boundaries. A collaborative approach is essential to bridge the gap from fundamental discovery to practical application. isbb2024.orgresearchgate.net

Inorganic Chemistry: Focuses on designing and executing novel synthetic routes (8.1) and understanding the underlying solution chemistry and structural relationships of polyborate anions. core.ac.uk

Materials Science: Involves the detailed characterization of the material's physical properties (optical, thermal, mechanical), exploring its functional applications (8.4), and establishing structure-property relationships.

Chemical Engineering: Addresses the challenges of scaling up synthesis, optimizing reaction conditions for cost-effective production, and developing processes for material formulation and device integration.

Computational Science: Provides theoretical support for all areas, from predicting stable structures and properties (8.3) to modeling reaction mechanisms and device performance.

By fostering collaboration among these fields, the research community can accelerate the exploration of K₃[B₃O₄(OH)₄]·2H₂O, transforming it from a crystallographic curiosity into a material with tangible scientific and technological impact.

Q & A

Q. How is Potassium Metaborate 4/3-Water synthesized and characterized in laboratory settings?

- Methodological Answer : this compound (KBO₂·4/3H₂O) is synthesized via controlled dehydration of hydrated potassium borate precursors. Characterization involves:

- X-ray Diffraction (XRD) : To confirm rhombohedral crystal structure (space group R3̄c) and lattice parameters (e.g., a = 7.76 Å, α = 110°36′) .

- Thermogravimetric Analysis (TGA) : To validate hydration states by measuring mass loss at specific temperatures (e.g., water loss at 100–270°C) .

- Elemental Analysis : Quantifies boron and potassium content via inductively coupled plasma optical emission spectrometry (ICP-OES) .

Q. What analytical techniques are recommended for verifying purity and stoichiometry?

- Methodological Answer :

- UV-VIS Spectroscopy : Assesses purity by detecting impurities in aqueous solutions (e.g., salicylic acid complexation) .